molecular formula C6H12N2O2 B13302817 2-Amino-5-oxohexanamide

2-Amino-5-oxohexanamide

Cat. No.: B13302817
M. Wt: 144.17 g/mol
InChI Key: AULUINXDLCVMOX-UHFFFAOYSA-N
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Description

2-Amino-5-oxohexanamide is an organic compound with the molecular formula C6H12N2O2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxohexanamide can be achieved through several methods. One common approach involves the reaction of hexanoic acid with ammonia, followed by oxidation to introduce the keto group. Another method includes the use of hexanoyl chloride, which reacts with ammonia to form the corresponding amide, followed by selective oxidation at the fifth carbon.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using hexanoic acid derivatives. The process may include catalytic hydrogenation and controlled oxidation steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxohexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-amino-5-hydroxyhexanamide.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-oxohexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-5-oxohexanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can influence metabolic pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-oxohexanoic acid: Similar in structure but with a carboxylic acid group instead of an amide.

    2-Amino-5-hydroxyhexanamide: A reduced form with a hydroxyl group replacing the keto group.

    Hexanamide: Lacks the amino and keto groups, making it less reactive.

Uniqueness

2-Amino-5-oxohexanamide is unique due to the presence of both an amino group and a keto group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in diverse ways. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-amino-5-oxohexanamide

InChI

InChI=1S/C6H12N2O2/c1-4(9)2-3-5(7)6(8)10/h5H,2-3,7H2,1H3,(H2,8,10)

InChI Key

AULUINXDLCVMOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)N)N

Origin of Product

United States

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